molecular formula C22H21FN6O4S B11502777 8-Ethyl-2-(4-{[(3-fluorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

8-Ethyl-2-(4-{[(3-fluorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11502777
M. Wt: 484.5 g/mol
InChI Key: GGUBBWGJISJJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ETHYL-2-(4-{[(3-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ETHYL-2-(4-{[(3-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

8-ETHYL-2-(4-{[(3-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8-ETHYL-2-(4-{[(3-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-ETHYL-2-(4-{[(3-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-ETHYL-2-(4-{[(3-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21FN6O4S

Molecular Weight

484.5 g/mol

IUPAC Name

8-ethyl-2-[4-[(3-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C22H21FN6O4S/c1-2-27-12-16(20(32)33)17(30)15-11-24-21(25-18(15)27)28-6-8-29(9-7-28)22(34)26-19(31)13-4-3-5-14(23)10-13/h3-5,10-12H,2,6-9H2,1H3,(H,32,33)(H,26,31,34)

InChI Key

GGUBBWGJISJJSH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC(=CC=C4)F)C(=O)O

Origin of Product

United States

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